Cysteine-glutathione disulfide

Description

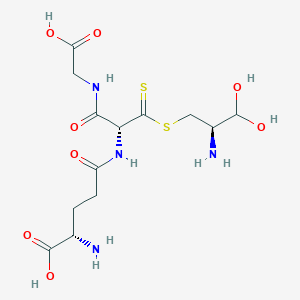

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRXZEPOHPEEAS-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-14-6 | |

| Record name | Cysteine-glutathione disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine-glutathione disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Synthesis and Catabolism of Cysteine Glutathione Disulfide

Biosynthetic Pathways of Glutathione (B108866) and Cysteine Precursors

The synthesis of glutathione (GSH), a critical cellular antioxidant, is a two-step, ATP-dependent process that relies on the availability of its constituent amino acids: glutamate (B1630785), cysteine, and glycine (B1666218). frontiersin.orgwikipedia.org

Glutamate-Cysteine Ligase Activity and Gamma-Glutamylcysteine (B196262) Synthesis

The initial and rate-limiting step in glutathione biosynthesis is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL), also known as gamma-glutamylcysteine synthetase. wikipedia.orgoup.com GCL facilitates the condensation of L-glutamate and L-cysteine to form the dipeptide gamma-glutamylcysteine (γ-GC). wikipedia.org This reaction is unique as it forms a peptide bond between the gamma-carboxyl group of the glutamate side chain and the amino group of cysteine. wikipedia.org

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a regulatory subunit (GCLM). nih.govebi.ac.uk The catalytic subunit possesses all the enzymatic activity, while the regulatory subunit modulates its kinetic properties to enhance activity. ebi.ac.uk The expression of both subunits can be induced by various stimuli, including oxidants and heavy metals. ebi.ac.uk Glutathione itself acts as a feedback inhibitor of GCL activity, ensuring tight regulation of its own synthesis. wikipedia.org

Glutathione Synthetase Activity

The second and final step in glutathione synthesis is the addition of glycine to the C-terminal of γ-GC, a reaction catalyzed by Glutathione Synthetase (GS). frontiersin.orgwikipedia.org This ATP-dependent reaction forms glutathione. wikipedia.orgebi.ac.uk The mechanism involves the formation of an acylphosphate intermediate on the γ-glutamylcysteine, which is then subjected to a nucleophilic attack by the amino group of glycine, ultimately forming GSH. wikipedia.org Like GCL, Glutathione Synthetase is found in a wide range of organisms, from bacteria to mammals. wikipedia.orgebi.ac.uk

Cysteine Availability and Transport Mechanisms

The availability of cysteine is a crucial determinant for glutathione synthesis. mdpi.com Cells can acquire cysteine through the uptake of its oxidized form, cystine, from the extracellular environment, followed by intracellular reduction. frontiersin.orgfrontiersin.org

The primary transporter responsible for the uptake of extracellular cystine is the system xc- antiporter, which exchanges one molecule of intracellular glutamate for one molecule of extracellular cystine. frontiersin.orgfrontiersin.org This transporter is a heterodimer composed of a light chain subunit, xCT (also known as SLC7A11), and a heavy chain subunit, SLC3A2 (or 4F2hc). frontiersin.orgnih.gov The xCT subunit is responsible for the transport activity, while the heavy chain acts as a chaperone, ensuring its proper localization to the cell membrane. nih.gov The expression of xCT is essential for maintaining intracellular glutathione levels and protecting cells from oxidative stress. frontiersin.org In the brain, other transport mechanisms, including sodium-dependent transporters from the X(AG)- family, also contribute to cystine uptake. nih.govportlandpress.com

Once inside the cell, cystine is reduced to two molecules of cysteine. frontiersin.org This reduction is a critical step for cysteine to be utilized in processes like glutathione synthesis. nih.gov Recent research has identified the thioredoxin-related protein of 14 kDa (TRP14), encoded by the TXNDC17 gene, as the rate-limiting enzyme for intracellular cystine reduction. nih.govembopress.org This process is dependent on NADPH, which provides the necessary reducing equivalents. frontiersin.org The thioredoxin (Trx) system has also been implicated in this reduction process. embopress.orgresearchgate.net

Formation Mechanisms of Cysteine-Glutathione Disulfide (CSSG)

Thiol-Disulfide Exchange Reactions Involving Cysteine and Glutathione

The primary mechanism for the formation of this compound is through thiol-disulfide exchange reactions. This process involves the interaction between a thiol (containing a sulfhydryl group, -SH) and a disulfide bond (-S-S-). In this context, the thiol group of cysteine can react with glutathione disulfide (GSSG), the oxidized form of glutathione, to form CySSG and a molecule of reduced glutathione (GSH). libretexts.orglibretexts.org Conversely, the thiol group of GSH can react with cystine (CySS), the disulfide form of cysteine, to also produce CySSG and a molecule of cysteine.

These exchange reactions are reversible and their direction is influenced by the relative concentrations of the reactants and the prevailing redox environment. libretexts.orglibretexts.org For instance, under conditions of oxidative stress where the ratio of GSSG to GSH increases, the formation of CySSG is favored. mdpi.com This process is a dynamic equilibrium, constantly adjusting to the cellular needs and redox state. nih.gov

The reaction can be summarized as follows:

Cysteine + GSSG ⇌ this compound + GSH

GSH + Cystine ⇌ this compound + Cysteine

Spontaneous and Enzymatic Formation from Oxidized Intermediates

Beyond direct thiol-disulfide exchange, CySSG can also be formed through reactions involving oxidized intermediates of cysteine and glutathione. The oxidation of the thiol group of cysteine can lead to the formation of a highly reactive cysteine sulfenic acid (Cys-SOH). mdpi.comupf.edu This intermediate can then react with a molecule of GSH to form CySSG and water. mdpi.com This reaction can occur spontaneously and serves as a protective mechanism, preventing the irreversible oxidation of the sulfenic acid to sulfinic or sulfonic acid. mdpi.com

While spontaneous formation is possible, the rates of these reactions can be significantly enhanced by enzymes. Protein disulfide isomerases (PDI) and other oxidoreductases can facilitate the formation of mixed disulfides like CySSG. embopress.org These enzymes, often located in the endoplasmic reticulum, play a crucial role in protein folding and can catalyze the exchange between protein thiols and small molecule thiols like glutathione and cysteine. embopress.org

Degradation and Recycling Pathways of this compound

The breakdown and recycling of this compound are essential for maintaining thiol homeostasis and regenerating the parent molecules, cysteine and glutathione. These pathways involve specific enzymes that catalyze the reduction of the disulfide bond or the cleavage of the peptide bonds within the glutathione moiety.

Glutaredoxin-Mediated Reduction of Disulfides

A key pathway for the degradation of CySSG is its reduction by the glutaredoxin (Grx) system. mdpi.commdpi.com Glutaredoxins are small, ubiquitous oxidoreductase enzymes that specifically catalyze the reduction of glutathione-protein mixed disulfides and small molecule mixed disulfides like CySSG. researchgate.net

The catalytic mechanism of glutaredoxin involves its active site thiol group attacking the disulfide bond of CySSG. This results in the formation of a glutathionylated glutaredoxin intermediate and the release of a molecule of cysteine. Subsequently, two molecules of reduced glutathione (GSH) react with the glutathionylated enzyme, regenerating the active glutaredoxin and producing one molecule of glutathione disulfide (GSSG). mdpi.com The GSSG can then be reduced back to two molecules of GSH by glutathione reductase, an NADPH-dependent enzyme, thus completing the cycle. wikipedia.org This process effectively recycles both cysteine and glutathione from the mixed disulfide. mdpi.com

Extracellular Catabolism via Gamma-Glutamyl Transpeptidase Activity

In the extracellular space, the degradation of this compound can be initiated by the enzyme gamma-glutamyl transpeptidase (GGT). ahajournals.orgnih.gov GGT is a membrane-bound enzyme that cleaves the gamma-glutamyl bond between glutamate and cysteine in glutathione and its derivatives. researchgate.netsssup.it

When GGT acts on CySSG, it transfers the gamma-glutamyl moiety to an acceptor molecule (which can be an amino acid or another peptide), releasing cysteinylglycine-cysteine disulfide. researchgate.net This initial step is crucial for the subsequent breakdown of the molecule. GGT is highly expressed on the surface of cells in tissues like the kidney and liver, which are active in glutathione metabolism. sssup.itjci.org

Dipeptidase Cleavage of Cysteinylglycine (B43971) Products

Following the action of GGT, the resulting cysteinylglycine-containing disulfide product is a substrate for dipeptidases. researchgate.netpnas.org These enzymes, also often membrane-bound, hydrolyze the peptide bond between cysteine and glycine in the cysteinylglycine moiety. nih.gov

This cleavage releases cysteine disulfide and glycine. The cysteine disulfide (cystine) can then be taken up by cells and reduced to two molecules of cysteine, which can be reutilized for protein synthesis or the synthesis of new glutathione. mdpi.com Several dipeptidases with broad substrate specificity can carry out this reaction. nih.gov For instance, membrane-bound dipeptidase (MBD) has been implicated in this process. pnas.orgpsu.edu

Role of Cysteine Glutathione Disulfide in Cellular Redox Regulation

Contribution to the Cellular Redox Environment

The cellular redox environment is a dynamic system crucial for a multitude of physiological processes. Cysteine-glutathione disulfide is an integral component of this environment, participating in thiol-disulfide exchange reactions that help maintain redox balance. nih.govarchivesofmedicalscience.com The formation of CySSG is often associated with conditions of oxidative stress, where an imbalance occurs between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. hmdb.ca

The continuous control of metabolic and developmental processes is a key feature of living cells. Cysteine thiol residues in proteins are particularly vulnerable to oxidation but are also essential for the structure and function of many enzymes and signaling proteins. nih.gov The glutathione (B108866)/glutathione disulfide redox buffer, present in millimolar concentrations, is a primary mechanism for maintaining the redox state of protein thiols. nih.gov

Relationship with Glutathione (GSH) and Glutathione Disulfide (GSSG) Pool

The formation and breakdown of this compound are intrinsically linked to the cellular pools of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). frontiersin.org Glutathione is the most abundant non-protein thiol in most cells, with concentrations ranging from 1 to 10 millimolar. mdpi.comwikipedia.org Under normal physiological conditions, the vast majority of the glutathione pool, typically over 90%, exists in the reduced GSH form. wikipedia.org

Maintenance of Thiol-Disulfide Balance

The thiol-disulfide balance is a critical aspect of cellular redox homeostasis, and CySSG is a key player in this equilibrium. Thiol groups, particularly those in cysteine residues, are highly reactive and susceptible to oxidation. mdpi.com The reversible formation of mixed disulfides, such as CySSG, helps to buffer the cellular environment against excessive oxidation. archivesofmedicalscience.com

The ratio of reduced to oxidized thiols is a key indicator of the cellular redox state. archivesofmedicalscience.com In situations of increased oxidative stress, the balance can shift towards the oxidized state, leading to the formation of disulfides like GSSG and CySSG. archivesofmedicalscience.com The interconversion between these forms, often enzyme-catalyzed, is essential for maintaining a stable intracellular environment. mdpi.comfrontiersin.org

Influence on Redox Potential Homeostasis

While the cysteine/cystine (Cys/CySS) and GSH/GSSG pools are the predominant low-molecular-weight thiol-disulfide systems, they are not in equilibrium with each other in plasma, indicating distinct regulatory mechanisms. frontiersin.orgresearchgate.net The redox potential of the Cys/CySS pool is significantly more oxidized than that of the GSH/GSSG pool. researchgate.net The presence of CySSG adds another layer of complexity to the maintenance of redox potential homeostasis.

Mechanisms of Thiol Protection Mediated by Mixed Disulfides

The formation of mixed disulfides like this compound serves as a crucial protective mechanism for thiol groups, particularly those on cysteine residues within proteins.

Prevention of Irreversible Cysteine Oxidation

Under conditions of significant oxidative stress, the sulfhydryl group of a cysteine residue can be progressively oxidized. mdpi.com While the initial oxidation to a sulfenic acid (-SOH) is often reversible, further oxidation can lead to the formation of sulfinic (-SO2H) and sulfonic (-SO3H) acids. mdpi.comucl.ac.uk These higher oxidation states are generally considered irreversible and can lead to a loss of protein function. mdpi.com

The formation of a mixed disulfide with glutathione, a process known as S-glutathionylation, effectively protects the cysteine residue from such irreversible overoxidation. hmdb.camdpi.comnih.gov By forming a stable disulfide bond, the thiol is shielded from further attack by reactive oxygen species. researchgate.net This reversible modification allows the protein to be returned to its functional, reduced state once the oxidative stress has subsided. mdpi.comwfu.edu

Storage and buffering of Cysteine and Glutathione

Cysteine is an essential amino acid, but it is also relatively unstable and can be toxic at high concentrations due to its rapid auto-oxidation, which can generate harmful free radicals. nih.govresearchgate.net The formation of this compound can be viewed as a mechanism for the safe storage and transport of cysteine. researchgate.net By incorporating cysteine into this mixed disulfide, its reactivity is tempered.

Similarly, the formation of CySSG can act as a buffer for the glutathione pool. During periods of high oxidative demand, the cell can draw upon these mixed disulfides to regenerate GSH. This buffering capacity helps to ensure a steady supply of this critical antioxidant.

Molecular Mechanisms of Protein S Glutathionylation and Relevance of Cysteine Glutathione Disulfide

Formation of Protein-Glutathione Mixed Disulfides (Pr-SSG)

The formation of protein-glutathione mixed disulfides, denoted as Pr-SSG, can occur through both spontaneous and enzyme-catalyzed pathways. These mechanisms are intricately linked to the cellular redox environment, particularly the balance between reduced glutathione (B108866) (GSH) and its oxidized form, glutathione disulfide (GSSG).

Spontaneous S-Glutathionylation:

Non-enzymatic S-glutathionylation can occur through several mechanisms, primarily driven by an increase in oxidative stress. nih.gov

Thiol-Disulfide Exchange: A primary pathway for spontaneous S-glutathionylation involves the direct reaction of a protein thiol (Pr-SH) with glutathione disulfide (GSSG). This reaction is a thiol-disulfide exchange, yielding the S-glutathionylated protein (Pr-SSG) and a molecule of GSH. mdpi.com The extent of this reaction is highly dependent on the cellular ratio of GSH to GSSG. mdpi.com Under normal physiological conditions, this ratio is high, favoring the reduced state of proteins. However, under significant oxidative stress where GSSG levels rise dramatically, this equilibrium can shift to favor the formation of Pr-SSG. mdpi.com

Reaction with Cysteine-Glutathione Disulfide: this compound (CySSG) is a mixed disulfide that can be formed through the reaction of GSSG with cysteine. brynmawr.edu This molecule can then directly react with protein thiols in a thiol-disulfide exchange reaction to form Pr-SSG.

Oxidized Intermediates: Reactive oxygen species can oxidize protein thiols to unstable intermediates like sulfenic acid (Pr-SOH). mdpi.comfrontiersin.org This sulfenic acid can then readily react with GSH to form the more stable S-glutathionylated protein. mdpi.comfrontiersin.org This pathway is considered a significant mechanism for S-glutathionylation under physiological conditions where ROS levels are present as signaling molecules. mdpi.com

Enzymatic S-Glutathionylation:

Enzymatic catalysis provides a more specific and regulated means of protein S-glutathionylation.

Glutathione S-Transferases (GSTs): Certain isoforms of GSTs, particularly GSTP, can catalyze the S-glutathionylation of specific target proteins. nih.govnih.gov GSTs bind GSH at their active site, activating it to a thiolate anion (GS-), which can then readily react with a susceptible cysteine residue on a target protein. nih.gov This enzymatic process can occur even under conditions that are not characterized by severe oxidative stress. mdpi.com

Glutaredoxins (Grx): While primarily known for their role in deglutathionylation, under certain conditions, such as a sufficiently oxidizing environment (low GSH/GSSG ratio), glutaredoxins can also catalyze the forward reaction of S-glutathionylation. mdpi.comnih.gov

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are key initiators of protein S-glutathionylation, acting as signaling molecules that trigger this protective and regulatory modification. nih.govnih.gov

ROS-Mediated Initiation: ROS, such as hydrogen peroxide (H₂O₂), can directly oxidize the thiol group of a protein cysteine to form a sulfenic acid (Pr-SOH). nih.govfrontiersin.org This intermediate is highly reactive and readily condenses with GSH to form the S-glutathionylated protein (Pr-SSG). nih.govfrontiersin.org This mechanism prevents the irreversible oxidation of the sulfenic acid to sulfinic (Pr-SO₂H) or sulfonic (Pr-SO₃H) acids. frontiersin.orgfrontiersin.org Another pathway involves the formation of a protein thiyl radical (Pr-S•) through a one-electron oxidation by ROS, which can then react with GSH. frontiersin.org

RNS-Mediated Initiation: RNS, such as peroxynitrite (ONOO⁻), can also initiate S-glutathionylation. nih.govnih.gov Peroxynitrite can induce the formation of protein sulfenic acids, which then react with GSH. nih.govencyclopedia.pub Additionally, RNS can lead to the formation of S-nitrosothiols on proteins (Pr-SNO). These S-nitrosylated proteins can then undergo a transnitrosation reaction with GSH to form GSNO and the reduced protein thiol, or they can react in other ways that lead to S-glutathionylation. mdpi.com The formation of S-nitrosoglutathione (GSNO) itself can act as a donor for both S-nitrosylation and S-glutathionylation of proteins. mdpi.com

| Initiator | Mechanism | Intermediate | Outcome |

| ROS (e.g., H₂O₂) | Oxidation of protein thiol | Protein Sulfenic Acid (Pr-SOH) | Pr-SSG formation, protection from overoxidation |

| RNS (e.g., ONOO⁻) | Oxidation/Nitrosylation of protein thiol | Protein Sulfenic Acid (Pr-SOH), S-Nitrosothiol (Pr-SNO) | Pr-SSG formation, crosstalk with S-nitrosylation |

Functional Implications of Protein S-Glutathionylation

The addition of the glutathione moiety to a protein can have significant consequences for its structure, function, and interactions with other molecules.

The covalent attachment of glutathione, a tripeptide, to a cysteine residue introduces a significant steric bulk and a net negative charge. nih.govcreative-proteomics.com This can lead to substantial conformational changes in the target protein. creative-proteomics.com These structural alterations can affect the protein's tertiary and quaternary structure, potentially leading to changes in its stability, solubility, and interaction with other proteins or ligands. mdpi.com For instance, the S-glutathionylation of the tumor suppressor protein p53 has been suggested to prevent its active tetramer formation. mdpi.com

S-glutathionylation is a key regulatory mechanism for a wide range of enzymes and signaling proteins. The modification can either inhibit or, in some cases, activate protein function.

Enzyme Activity: Many enzymes, particularly those with critical cysteine residues in their active sites, are regulated by S-glutathionylation. For example, the S-glutathionylation of enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), can inhibit their activity. mdpi.com Conversely, S-glutathionylation of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain has been shown to increase its activity. encyclopedia.pub

Cellular Signaling: S-glutathionylation plays a crucial role in modulating cellular signaling pathways. nih.gov It can influence the activity of kinases and phosphatases, thereby creating a crosstalk with phosphorylation signaling. nih.gov For example, S-glutathionylation can inhibit the activity of protein kinase A (PKA) and protein phosphatase 2A (PP2A). nih.gov Furthermore, key signaling molecules like Ras can be activated by S-glutathionylation, influencing downstream pathways that control cell proliferation and survival. nih.gov The transcription factor NF-κB is also regulated by S-glutathionylation, which can modulate its ability to translocate to the nucleus and activate gene expression. nih.gov

| Protein Target | Effect of S-Glutathionylation | Functional Consequence |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inhibition | Downregulation of glycolysis |

| Mitochondrial Complex I | Inhibition | Decreased ATP production |

| Mitochondrial Complex II | Activation | Increased electron transport |

| p21ras | Activation | Modulation of cell signaling pathways |

| Protein Kinase A (PKA) | Inhibition | Altered phosphorylation cascades |

| NF-κB | Modulation of activity | Regulation of gene expression |

Cysteine residues are susceptible to a variety of redox-based post-translational modifications, and there is significant interplay between S-glutathionylation, S-nitrosylation, and S-sulfenylation.

S-Sulfenylation as an Intermediate: As previously mentioned, the formation of a protein sulfenic acid (Pr-SOH) is often a prerequisite for S-glutathionylation, especially when initiated by ROS. mdpi.comencyclopedia.pub In this sense, S-sulfenylation acts as a transient intermediate that is rapidly converted to the more stable S-glutathionylated form, thus preventing irreversible oxidation. encyclopedia.pub

Crosstalk with S-Nitrosylation: S-glutathionylation and S-nitrosylation can occur on the same cysteine residue and often have opposing effects on protein function. mdpi.com There can be a competitive relationship between these two modifications. For example, in the case of the Na,K-ATPase, a switch between S-glutathionylation and S-nitrosylation has been observed in response to changes in oxygen levels, with S-glutathionylation being inhibitory. nih.govdntb.gov.ua The formation of S-nitrosoglutathione (GSNO) can serve as a key molecule that mediates the crosstalk between these two pathways. researchgate.net

De-Glutathionylation Mechanisms and Enzyme Systems

Protein S-glutathionylation is a dynamic and reversible post-translational modification. The steady-state level of glutathionylated proteins (Pr-SSG) is determined by the balance between the rates of glutathionylation and de-glutathionylation. mdpi.com The reversal of this modification, termed de-glutathionylation, is primarily an enzyme-catalyzed process crucial for regulating cellular processes and protecting protein thiols. nih.govmdpi.com Several enzyme systems, principally the glutaredoxin (Grx) and thioredoxin (Trx) systems, are responsible for catalyzing the reduction of the protein-glutathione mixed disulfide bond. researchgate.net

Role of Glutaredoxins in Pr-SSG Reduction

Glutaredoxins (Grxs) are small, ubiquitous oxidoreductase enzymes considered the primary catalysts for de-glutathionylation. mdpi.commdpi.com They belong to the thioredoxin superfamily and possess a characteristic "thioredoxin-fold" structural motif essential for their redox activity. mdpi.comphysiology.org However, Grxs have distinct catalytic properties and a high specificity for glutathione-containing substrates, which is conferred by a specific glutathione binding groove not found in other members of the superfamily. physiology.orgmdpi.com

The catalytic activity of Grx in de-glutathionylation is a two-step process often described as a ping-pong or double-displacement mechanism. mdpi.comphysiology.org Two main mechanisms have been proposed: the monothiol and dithiol mechanisms, with the monothiol mechanism being the predominant pathway for de-glutathionylation. mdpi.comportlandpress.com

Monothiol Mechanism: This mechanism involves only the N-terminal cysteine residue of the Grx active-site motif (often Cys-Pro-Tyr-Cys). mdpi.comnih.gov The process begins with a nucleophilic attack by the active-site thiolate anion of Grx on the glutathionyl sulfur atom of the glutathionylated protein (Pr-SSG). researchgate.net This reaction releases the reduced protein (Pr-SH) and forms a glutathionylated Grx intermediate (Grx-SSG). researchgate.net In the second step, this intermediate reacts with a molecule of glutathione (GSH), which attacks the distal sulfur atom of the Grx-SSG. This regenerates the active Grx and produces glutathione disulfide (GSSG). mdpi.com The resulting GSSG is subsequently reduced back to two molecules of GSH by the enzyme glutathione reductase (GR) at the expense of NADPH. mdpi.comnih.gov

Dithiol Mechanism: This mechanism involves both cysteine residues of the active site. portlandpress.com The initial step is the same as in the monothiol mechanism. However, the glutathionylated Grx intermediate is resolved by an intramolecular attack from the second, C-terminal active-site cysteine. portlandpress.com This releases the reduced protein and forms an intramolecular disulfide bridge within the Grx enzyme (GrxSS). portlandpress.com The oxidized Grx is then reduced by two molecules of GSH. portlandpress.com The dithiol mechanism is more commonly associated with the reduction of other protein disulfides, not specifically protein-glutathione mixed disulfides. portlandpress.comnih.gov

Human glutaredoxins are classified into different isoforms with distinct subcellular localizations. Grx1 is found in the cytosol and mitochondrial intermembrane space and is responsible for the majority of de-glutathionylating activity in mammalian cells. mdpi.com Grx2 is primarily located in the mitochondria. mdpi.comnih.gov

Thioredoxin System Interactions in Disulfide Reduction

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrR), and NADPH, is another major cellular disulfide-reducing system. embopress.org While its primary role is the reduction of intramolecular disulfide bonds in proteins, the Trx system can also participate in de-glutathionylation, demonstrating a functional overlap with the glutaredoxin system. mdpi.comphysiology.org

Unlike glutaredoxins, which are specifically reduced by glutathione, oxidized thioredoxin is directly reduced by NADPH via thioredoxin reductase. embopress.org The Trx system typically utilizes a dithiol mechanism for disulfide reduction. physiology.org Evidence suggests that thioredoxins can de-glutathionylate specific proteins, such as GAPDH and the 20S proteasome, through a GSH-independent dithiol mechanism. physiology.org

The two systems are interconnected and can influence each other's redox state. For instance, the glutathionylation of a specific cysteine residue (Cys-72) on human thioredoxin can abolish its enzymatic activity, indicating that the cellular glutathione status can regulate Trx function. physiology.orgpnas.org This crosstalk ensures that these seemingly redundant redox systems can compensate for one another, which is essential for cell survival under conditions of oxidative stress. mdpi.com While glutaredoxin is the principal enzyme for de-glutathionylating a broad range of proteins, the thioredoxin system provides an alternative pathway, particularly for specific substrates. mdpi.comphysiology.orgembopress.org

Data Tables

Table 1: Key Enzymes in De-glutathionylation

| Enzyme/System | Primary Function in De-glutathionylation | Reductant | Catalytic Mechanism |

| Glutaredoxin (Grx) System | Primary catalyst for reducing protein-glutathione mixed disulfides (Pr-SSG). mdpi.commdpi.com | Glutathione (GSH) | Predominantly Monothiol mdpi.comnih.gov |

| Thioredoxin (Trx) System | Reduces specific glutathionylated proteins; general disulfide reductase. physiology.orgembopress.org | NADPH (via Thioredoxin Reductase) | Dithiol physiology.org |

| Sulfiredoxin (Srx) | Can catalyze de-glutathionylation of certain proteins like actin and PTP1B. mdpi.comphysiology.org | Not specified | Not specified |

Table 2: Comparison of Glutaredoxin and Thioredoxin Systems in Disulfide Reduction

| Feature | Glutaredoxin (Grx) System | Thioredoxin (Trx) System |

| Primary Substrate | Protein-glutathione mixed disulfides (Pr-SSG). mdpi.comphysiology.org | Intramolecular protein disulfides. mdpi.com |

| Regeneration of Active Enzyme | Reduced by Glutathione (GSH). mdpi.com | Reduced by Thioredoxin Reductase (TrR) and NADPH. embopress.org |

| Predominant Mechanism | Monothiol mechanism for de-glutathionylation. mdpi.com | Dithiol mechanism. physiology.org |

| Specificity | High specificity for GSH-containing substrates. physiology.orgmdpi.com | Broader disulfide reductase activity. mdpi.com |

| Crosstalk | Can be regulated by the Trx system; activity depends on the GSH pool which is maintained by NADPH. embopress.org | Can be inactivated by glutathionylation, linking its function to the cellular GSH/GSSG ratio. pnas.org |

Cysteine Glutathione Disulfide Dynamics in Specific Cellular Compartments

Cytosolic Dynamics and Functions of Cysteine-Glutathione Disulfide

The cytosol is characterized by a highly reducing environment, which is maintained by a high ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG), typically around 100:1. researchgate.net This state is upheld by the enzyme glutathione reductase, which utilizes NADPH to convert GSSG back to GSH. nih.govembopress.org Consequently, the formation of disulfide bonds, including this compound, is generally unfavorable in the cytosol. researchgate.netnih.govembopress.org

This compound in the cytosol is primarily viewed as a marker of oxidative stress. Its formation occurs when reactive oxygen species (ROS) increase, leading to the oxidation of GSH and its subsequent reaction with protein cysteine residues, a process known as S-glutathionylation. hmdb.ca This post-translational modification can protect cysteine residues from irreversible oxidation. hmdb.camdpi.com

The primary functions and dynamics of the this compound axis in the cytosol include:

Redox Buffering : The glutathione pool, including the transient formation of mixed disulfides, acts as a major cellular redox buffer, protecting cellular components from oxidative damage. nih.govembopress.org

Signal Transduction : S-glutathionylation, forming a mixed disulfide between protein cysteine and glutathione, is a key mechanism for transducing oxidant signals and regulating protein function. hmdb.camdpi.com

Rapid Reduction : Any this compound formed in the cytosol is typically rapidly reduced back to cysteine and GSH by enzymes like glutaredoxin (GRX), maintaining the thiol-disulfide balance. mdpi.com

| Feature | Cytosolic Environment | Implication for this compound |

| GSH:GSSG Ratio | ~100:1 researchgate.net | Formation is disfavored; exists transiently. |

| Redox Potential | Highly Reducing utexas.edu | Promotes the reduction of the disulfide bond. |

| Primary Function | Marker of oxidative stress, role in S-glutathionylation. hmdb.ca | Acts as a signaling molecule and a protective modification. |

Endoplasmic Reticulum (ER) Redox Environment and Protein Folding

In stark contrast to the cytosol, the endoplasmic reticulum (ER) maintains a more oxidizing environment. This is essential for the proper folding and maturation of secretory and membrane proteins, a key feature of which is the formation of stable disulfide bonds. nih.govembopress.orgproquest.com The GSH:GSSG ratio in the ER is significantly lower than in the cytosol, estimated to be between 1:1 and 3:1. utexas.edumdpi.comnih.gov This environment facilitates the oxidation of cysteine residues within newly synthesized polypeptides.

The oxidizing state of the ER is actively maintained by a complex interplay of enzymes and small molecules. The ER-resident enzyme Ero1 (Endoplasmic Reticulum Oxidoreductin 1) plays a crucial role by transferring oxidizing equivalents to Protein Disulfide Isomerase (PDI), which in turn catalyzes disulfide bond formation in folding proteins. nih.govembopress.orgembopress.org This process ultimately uses molecular oxygen as the electron acceptor, generating reactive oxygen species (ROS) as a byproduct. nih.govembopress.org

| Compartment | Typical GSH:GSSG Ratio | Redox State | Primary Function Related to Disulfide Bonds |

| Cytosol | ~100:1 researchgate.net | Reducing | Prevents disulfide bond formation. |

| Endoplasmic Reticulum | 1:1 to 3:1 utexas.edumdpi.com | Oxidizing | Promotes disulfide bond formation and protein folding. |

Role in ER Protein Disulfide Bond Formation and Isomerization

The roles of the glutathione system in this context are multifaceted:

Oxidation : GSSG can oxidize PDI, though this is not considered the primary pathway. The formation of mixed disulfides between glutathione and protein thiols can be an intermediate step in the oxidation process. nih.govembopress.org

Reduction and Isomerization : Perhaps more importantly, GSH is crucial for the reduction of non-native or incorrect disulfide bonds that form during protein folding. nih.govembopress.org This reductive capacity is essential for disulfide bond isomerization, a process where incorrect disulfide bonds are broken and reformed correctly, which is catalyzed by PDI in its reduced state. nih.gov GSH helps maintain a pool of reduced PDI necessary for this isomerase activity. researchgate.netnih.gov For GSH to reduce a disulfide bond, it first glutathionylates one of the cysteine residues, forming a mixed disulfide, which is then attacked by another GSH molecule to release GSSG and the reduced protein. nih.govembopress.org

Modulation of ER Oxidative Stress Responses

The process of oxidative protein folding is intrinsically linked to the production of ROS. The re-oxidation of Ero1 by molecular oxygen generates hydrogen peroxide (H₂O₂), contributing to oxidative stress within the ER. nih.govembopress.orgnih.gov If the load of protein folding exceeds the capacity of the ER machinery, or if misfolded proteins accumulate, this can lead to a condition known as ER stress.

The glutathione system, including the formation and reduction of this compound, is a key modulator of ER oxidative stress:

Antioxidant Defense : GSH is a primary scavenger of ROS within the ER lumen, detoxifying H₂O₂ and other reactive species, thereby protecting the cell from oxidative damage. nih.govnih.govnih.gov This detoxification process leads to the formation of GSSG.

Redox Homeostasis : The glutathione pool acts as a redox buffer, helping to maintain the delicate balance between oxidizing and reducing equivalents required for efficient protein folding while mitigating excessive oxidative stress. nih.govnih.govbiologists.com An imbalance can lead to the accumulation of ROS, contributing to ER stress and potentially triggering the Unfolded Protein Response (UPR) and, in severe cases, apoptosis. nih.gov

The synthesis of cysteine-rich proteins stimulates the secretion of both cysteine and glutathione from the cell, suggesting a mechanism to control redox homeostasis in the exocytic pathway in response to the demands of disulfide bond formation. proquest.comnih.gov

Advanced Analytical Methodologies for Cysteine Glutathione Disulfide Research

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC stands as a cornerstone technique for the separation and quantification of CySSG and related thiol compounds from complex biological matrices. sielc.commdpi.comnih.gov Its versatility allows for various detection strategies, often enhanced by derivatization to improve sensitivity and selectivity.

Derivatization Techniques for Thiol and Mixed Disulfide Quantification

The inherent challenge in analyzing thiols and disulfides like CySSG lies in their susceptibility to oxidation and the lack of strong chromophores for UV detection. mdpi.comresearchgate.netresearchgate.net To overcome these issues, pre-column or post-column derivatization is a common strategy. This process involves reacting the thiol or disulfide with a reagent to form a stable, detectable derivative.

Several reagents are employed for this purpose. Monobromobimane (mBBr) is a fluorescent labeling agent that reacts with thiols to produce highly fluorescent derivatives, enabling sensitive detection. mdpi.comnih.gov An optimized HPLC method using mBBr derivatization has been successfully used to determine the levels of reduced and oxidized forms of glutathione (B108866) and cysteine. nih.gov Another widely used reagent is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, which reacts with thiols to produce a colored product that can be measured spectrophotometrically. mdpi.comthermofisher.com Other derivatizing agents include ortho-phthalaldehyde (OPA), N-(1-pyrenyl)maleimide (NPM), and 7-fluorobenzo-2-oxa-1,3-diazol-4-sulfonate (SBD-F). mdpi.com

A critical aspect of thiol and mixed disulfide analysis is the prevention of auto-oxidation during sample preparation. mdpi.comualberta.ca This is often achieved by blocking free thiol groups with an alkylating agent like N-ethylmaleimide (NEM). soton.ac.ukresearchgate.net This step is crucial to prevent the artificial formation of disulfides, which would lead to an overestimation of species like CySSG and an underestimation of reduced thiols. ualberta.ca

| Derivatization Reagent | Target Moiety | Detection Method | Key Features |

| Monobromobimane (mBBr) | Thiols | Fluorescence | High sensitivity for thiol quantification. mdpi.comnih.gov |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiols | Spectrophotometry (UV-Vis) | Forms a colored product for easy detection. mdpi.comthermofisher.com |

| ortho-phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence | Used for amino acid and peptide analysis. mdpi.com |

| N-(1-pyrenyl)maleimide (NPM) | Thiols | Fluorescence | Provides stable derivatives for HPLC analysis. mdpi.com |

| 7-fluorobenzo-2-oxa-1,3-diazol-4-sulfonate (SBD-F) | Thiols | Fluorescence | Another option for fluorescent labeling of thiols. mdpi.com |

| N-ethylmaleimide (NEM) | Thiols | - | Used to block free thiols and prevent oxidation. soton.ac.ukresearchgate.net |

Electrochemical and Fluorimetric Detection Strategies

Beyond standard UV-Vis detection, electrochemical and fluorimetric methods offer enhanced sensitivity and selectivity for the analysis of CySSG and related compounds.

Electrochemical Detection (ED) takes advantage of the electroactive nature of thiols and disulfides. researchgate.net In HPLC-ED systems, a potential is applied to an electrode, and the resulting current from the oxidation or reduction of the analyte is measured. This technique is highly sensitive and can be used for the direct detection of electroactive species without derivatization. researchgate.netacs.org Pulsed electrochemical detection at gold electrodes has been shown to be effective for the analysis of cysteine, cystine, and glutathione following their separation by liquid chromatography. acs.org However, challenges such as electrode fouling from oxidation products can occur. nih.gov

Fluorimetric Detection , often coupled with derivatization, provides exceptional sensitivity. mdpi.com As mentioned previously, reagents like mBBr and OPA convert non-fluorescent thiols into highly fluorescent derivatives that can be detected at very low concentrations. mdpi.comnih.gov An HPLC method with fluorescence detection after derivatization with mBBr has demonstrated detection limits for glutathione and cysteine in the nanomolar range. nih.gov This high sensitivity is particularly valuable when analyzing samples with low endogenous levels of CySSG.

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry has become an indispensable tool in redox metabolomics and proteomics due to its high sensitivity, selectivity, and ability to provide structural information. mdpi.comsfrbm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling of Cysteine-Glutathione Disulfide

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful platform for the comprehensive analysis of metabolites, including CySSG, in biological samples. nih.govnih.gov This approach allows for the simultaneous quantification of multiple thiol and disulfide species in a single run. nih.gov

In a typical LC-MS workflow for CySSG analysis, the sample is first subjected to liquid chromatography to separate the various components. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to increase specificity by monitoring specific fragmentation patterns of the target analytes. creative-proteomics.comadmin.ch

Recent studies have highlighted the utility of LC-MS/MS for the accurate quantification of glutathione, glutathione disulfide, and related compounds in various biological matrices, including blood and tissue samples. ualberta.canih.gov The use of stable isotope-labeled internal standards is often employed to ensure accurate quantification and to correct for any sample loss during preparation. nih.gov

| LC-MS/MS Method Parameters for Thiol Analysis | |

| Column Chemistries | BEH C18, BEH HILIC, HSS T3 (C18) ualberta.ca |

| Derivatization | N-ethylmaleimide (NEM) to stabilize reduced thiols ualberta.ca |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) ualberta.ca |

| Application | Quantification of glutathione, glutathione disulfide, and ophthalmic acid in mouse liver and human plasma ualberta.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Redox Metabolomics

While LC-MS is more commonly used for the analysis of non-volatile and thermally labile compounds like CySSG, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, typically after a derivatization step to increase the volatility of the analytes. nih.gov Derivatization is necessary for carbohydrates and other polar metabolites for GC and GC-MS analyses. uni-regensburg.de GC-MS offers high chromatographic resolution and is a robust technique for metabolomic studies. researchgate.net For instance, GC-MS-based metabolomics has been used to identify biomarkers of liver injury, including metabolites related to glutathione metabolism such as this compound. researchgate.net

Targeted Proteomic Methods for Glutathione Shunt Components and Protein Mixed Disulfides

Beyond the analysis of small molecule thiols, MS-based proteomics plays a crucial role in understanding the broader context of the glutathione system. The "glutathione shunt" refers to the network of enzymes and transporters involved in glutathione synthesis, utilization, and recycling. mdpi.comnih.gov

Targeted proteomic approaches, often using LC-MS/MS, can quantify the proteins that are key components of the glutathione shunt. mdpi.comnih.govresearchgate.net This includes enzymes like glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), which are involved in glutathione synthesis, as well as glutathione peroxidase (GPx) and glutathione reductase (GR), which are central to its antioxidant function. mdpi.comnih.govresearchgate.net By measuring the levels of these proteins, researchers can gain insights into the capacity of a cell or tissue to maintain its redox balance.

Furthermore, these methods can be extended to identify and quantify protein S-glutathionylation, a reversible post-translational modification where glutathione forms a mixed disulfide with a cysteine residue on a protein. creative-proteomics.comencyclopedia.pub This modification is a key mechanism of redox signaling and can alter protein function. encyclopedia.pub Specialized MS-based workflows, sometimes involving enrichment strategies, are used to map S-glutathionylation sites on a proteome-wide scale. creative-proteomics.comencyclopedia.pubnih.gov

| Key Proteins of the Glutathione Shunt Targeted by Proteomics | Function |

| Glutamate-Cysteine Ligase (GCL) | Catalyzes the first and rate-limiting step in glutathione synthesis. nih.govresearchgate.net |

| Glutathione Synthetase (GS) | Catalyzes the second and final step in glutathione synthesis. nih.govresearchgate.net |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides, oxidizing glutathione in the process. nih.govresearchgate.net |

| Glutathione Reductase (GR) | Reduces glutathione disulfide (GSSG) back to the reduced form (GSH). nih.govresearchgate.net |

| SLC7A11 (xCT) | A cystine/glutamate (B1630785) antiporter involved in the uptake of cystine for glutathione synthesis. mdpi.comnih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Mixed Disulfides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of molecules in solution, including mixed disulfides like this compound. researchgate.netcreative-proteomics.com While the disulfide bond itself is NMR-invisible, the structural constraints it imposes on neighboring NMR-active nuclei provide detailed conformational information. researchgate.net

One of the primary applications of NMR in this context is the characterization of the acid-base chemistry of the mixed disulfide. For instance, 13C NMR has been effectively used to study the acid-base properties of the ammonium (B1175870) groups in this compound. cdnsciencepub.comcdnsciencepub.com By monitoring the chemical shift changes as a function of pH, it is possible to determine the fractional titration of individual ammonium groups and calculate macroscopic and microscopic acid dissociation constants. cdnsciencepub.comcdnsciencepub.com This approach has revealed that the ammonium groups of the cysteine and glutathione moieties in the mixed disulfide are titrated over the same pH range. cdnsciencepub.com

Furthermore, NMR can provide detailed insights into the specific atoms involved in molecular interactions. Studies combining 1H and 13C NMR have been instrumental in assigning chemical shifts to specific carbon and proton nuclei within the cysteine and glutathione residues of the mixed disulfide. cdnsciencepub.comhzdr.de These assignments are crucial for understanding how the local chemical environment of each nucleus is affected by the formation of the disulfide bond and by changes in conditions such as pH. cdnsciencepub.comnih.gov For example, significant changes in the 1H and 13C NMR chemical shifts at the β-position of the cysteine residue upon binding to another molecule suggest that the interaction occurs through the sulfur atom of the cysteine. rsc.org

Interactive Data Table: Representative NMR Chemical Shifts for this compound

This table presents a selection of reported 1H and 13C NMR chemical shifts for the cysteine and glutathione moieties within the this compound molecule. These values are crucial for the structural elucidation and characterization of the mixed disulfide.

| Moiety | Nucleus | Chemical Shift (ppm) | Reference(s) |

| Cysteine | α-CH | Varies with pH | cdnsciencepub.comnih.gov |

| Cysteine | β-CH₂ | Varies with pH | cdnsciencepub.comnih.gov |

| Glutathione | Glu-Cα | ~55.18 | cdnsciencepub.com |

| Glutathione | Gly-Cα | ~44.29 | cdnsciencepub.com |

| Glutathione | Glu-Cγ | ~32.39 | cdnsciencepub.com |

| Glutathione | Glu-Cβ | ~27.12 | cdnsciencepub.com |

Note: Chemical shifts can vary depending on experimental conditions such as solvent, temperature, and pH.

Redox Biochemical Approaches for Cysteine Residue State Determination

A variety of redox biochemical methods are employed to determine the oxidation state of cysteine residues, including their presence in mixed disulfides like this compound. portlandpress.comahajournals.org These techniques are essential for understanding the dynamics of redox signaling and oxidative stress. ahajournals.org

One common strategy involves the differential alkylation of cysteine residues based on their redox state. researchgate.net Free reduced thiols are first blocked with an alkylating agent such as N-ethylmaleimide (NEM). Subsequently, the disulfide bonds, including mixed disulfides, are reduced using a reducing agent like dithiothreitol (B142953) (DTT), and the newly exposed thiol groups are then labeled with a different alkylating agent that may carry a reporter tag, such as biotin. researchgate.netacs.org This "tag-switch" method allows for the specific detection and quantification of originally oxidized cysteines. portlandpress.com

Gel-based methods are also widely used to assess the redox state of proteins. portlandpress.com By comparing protein migration on non-reducing versus reducing sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), one can observe shifts in molecular weight indicative of intermolecular or intramolecular disulfide bonds. portlandpress.com This approach can be combined with Western blotting for the specific detection of the protein of interest. portlandpress.com

Isotope-coded affinity tag (ICAT) technology and its variations, such as OxICAT, offer a more quantitative approach. acs.orgresearchgate.net In the OxICAT method, reduced cysteines are labeled with a 'light' isotopic tag, while reversibly oxidized cysteines are reduced and then labeled with a 'heavy' isotopic tag. researchgate.net The ratio of heavy to light tags, determined by mass spectrometry, provides a quantitative measure of the oxidation state of specific cysteine residues. researchgate.net

Spectrophotometric assays provide a more global assessment of cellular thiol-disulfide status. nih.govnih.gov One classic method involves the use of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), where glutathione (GSH) reduces DTNB in a recycling reaction catalyzed by glutathione reductase, allowing for the sensitive measurement of both GSH and glutathione disulfide (GSSG). nih.gov To specifically measure mixed disulfides, samples can be treated with sodium borohydride (B1222165) to reduce the disulfide bonds, followed by the quantification of the released GSH. nih.gov

Interactive Data Table: Overview of Redox Biochemical Approaches for Cysteine State Determination

This table summarizes key biochemical methods used to investigate the redox state of cysteine residues, including those in mixed disulfides.

| Method | Principle | Application | Reference(s) |

| Differential Alkylation | Sequential labeling of reduced and oxidized thiols with different alkylating agents. | Identification and enrichment of proteins with oxidized cysteines. | portlandpress.comresearchgate.net |

| Redox SDS-PAGE | Comparison of protein mobility on non-reducing and reducing gels to detect disulfide-linked species. | Semi-quantitative assessment of disulfide bond formation. | portlandpress.comacs.org |

| OxICAT | Isotopic labeling of reduced and oxidized cysteine populations for mass spectrometry-based quantification. | Quantitative analysis of the oxidation percentage of specific cysteine residues. | acs.orgresearchgate.net |

| Spectrophotometric Assays | Enzymatic recycling assays or direct chemical reactions to measure total thiol and disulfide content. | Global measurement of cellular thiol-disulfide pools, including GSH and GSSG. | nih.govnih.gov |

| HPLC-based Methods | Chromatographic separation of fluorescently labeled thiols and disulfides for precise quantification. | Specific quantification of various low-molecular-weight thiols and their disulfides, including GSH and GSSG. | nih.govnih.govnih.gov |

Emerging Research Directions and Future Perspectives on Cysteine Glutathione Disulfide

Unraveling Complex Regulatory Networks Involving Cysteine-Glutathione Disulfide

The role of this compound is deeply embedded within complex regulatory networks that govern cellular responses to oxidative stress and maintain redox balance. These networks involve a dynamic interplay between low-molecular-weight thiols, protein thiols, and a host of enzymes. The formation of CySSG itself is a regulatory event, influenced by the intracellular concentrations of cysteine, glutathione (B108866) (GSH), and their oxidized forms. mdpi.com

Future research is focused on elucidating how CySSG integrates into broader signaling cascades. For instance, its formation and degradation are linked to the thioredoxin (Trx) and glutaredoxin (Grx) systems, which are central to redox control. nih.govmdpi.com The accumulation of cystine, a precursor, can induce disulfide stress, a critical factor in initiating specific cell death pathways like disulfidptosis. nih.gov Understanding the precise triggers and downstream consequences of CySSG fluctuations within these networks is a primary goal. Researchers are investigating how changes in the cellular redox environment, often defined by the glutathione disulfide (GSSG)/GSH ratio, directly impact the equilibrium of CySSG and its subsequent influence on protein S-glutathionylation, a key post-translational modification. nih.gov The dynamic cycling between cystine and cysteine, which is fundamental to these processes, is modulated by the thioredoxin system and requires NADPH, linking redox balance directly to cellular metabolic status. nih.gov

Key areas of investigation include:

Crosstalk with other signaling pathways: How do changes in CySSG levels affect phosphorylation, nitrosylation, and other post-translational modifications?

Subcellular compartmentalization: How do CySSG regulatory networks differ between the cytosol, mitochondria, and endoplasmic reticulum, each with distinct redox environments? nih.gov

Feedback and feed-forward loops: Identifying how CySSG participates in homeostatic mechanisms that either dampen or amplify redox signals.

Integration of Multi-Omic Data for Systems-Level Understanding of Redox Pathways

A systems-level understanding of the intricate role of this compound requires the integration of multiple high-throughput "omic" datasets. This approach moves beyond studying single molecules to analyzing the entire landscape of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Multi-omic studies are beginning to reveal the broader impact of altered thiol metabolism. For example, by combining metabolomic and proteomic profiling, researchers can simultaneously measure levels of CySSG and its precursors while also quantifying the enzymes responsible for its synthesis and degradation, such as glutamate-cysteine ligase and glutathione reductase. frontiersin.orgresearchgate.net This integrated approach allows for the construction of comprehensive models of redox pathways.

A recent study on S-Sulfocysteine (SSC), a cysteine derivative, utilized a multi-omics approach to show that its metabolism leads to the formation of mixed disulfides, including this compound (referred to as GS-Cys in the study), which are then reduced by glutaredoxin to release cysteine. frontiersin.org This highlights how external compounds can perturb the internal thiol network. Such studies provide a more dynamic and holistic view, connecting genetic predispositions or environmental exposures to functional changes in redox regulation. frontiersin.orgmdpi.com

Future directions in this area involve:

Developing targeted multi-omic methods: Creating analytical platforms that specifically focus on the "redoxome," including all relevant thiols, disulfides, and regulatory enzymes. researchgate.net

Integrating diverse biological samples: Applying these methods to various sample types like plasma, saliva, and tissue biopsies to gain a non-invasive, real-time understanding of systemic redox status. mdpi.com

Linking omics data to clinical outcomes: Correlating multi-omic signatures of thiol metabolism with disease progression, as has been explored in nonalcoholic fatty liver disease where CySSG levels negatively correlated with hepatic fat and markers of liver damage. medrxiv.org

Table 1: Examples of Multi-Omic Approaches in Thiol Metabolism Research

| Omic Type | Data/Information Gained | Relevance to this compound | Reference(s) |

| Metabolomics | Quantification of low-molecular-weight thiols (Cysteine, Glutathione) and disulfides (Cystine, GSSG, CySSG). | Directly measures the abundance of CySSG and its related precursors and products. | frontiersin.org, medrxiv.org |

| Proteomics | Quantification of enzymes in the glutathione and cysteine metabolic pathways (e.g., GSH1, GPx, GRX). | Identifies changes in the machinery that controls CySSG levels. | frontiersin.org, researchgate.net |

| Transcriptomics | Measurement of gene expression levels for redox-related proteins. | Provides insight into the cellular response to redox stress at the transcriptional level. | nih.gov |

Methodological Advancements in Quantitative and Spatially Resolved Analysis

Accurately measuring the concentration and location of this compound presents significant analytical challenges due to the high reactivity and low abundance of thiol species. rsc.org Recent methodological advancements, particularly in mass spectrometry, have been crucial for progress in the field.

High-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to simultaneously quantify a wide range of thiols and disulfides in biological samples like blood plasma. nih.gov A key innovation in sample preparation is the immediate blocking of reactive thiol groups with agents like N-ethylmaleimide (NEM) to prevent their unwanted oxidation during analysis, ensuring an accurate snapshot of the in vivo redox state. rsc.orgnih.gov These methods allow for the sensitive detection of CySSG, among other species, with absolute detection limits in the low femtomol range. rsc.org

Beyond simple quantification, there is a growing need for spatially resolved analysis. Since redox environments vary significantly between cellular compartments, understanding where CySSG is formed and where it acts is critical. nih.gov While direct imaging of CySSG remains a challenge, methods using fluorescent probes that react with specific redox species are emerging. For example, eosin-glutathione has been used to label S-glutathionylated proteins, which could be adapted to study mixed disulfides. bmbreports.org

Future progress will likely depend on:

Increased sensitivity and specificity: Improving LC-MS/MS techniques to detect even lower concentrations of CySSG in complex biological matrices.

Advanced imaging techniques: Developing novel probes and imaging mass spectrometry methods to visualize the subcellular distribution of CySSG and related molecules.

Standardization of protocols: Establishing robust and reproducible protocols for sample collection, preparation, and analysis to allow for better comparison of data between different laboratories. rsc.org

Elucidation of Specific Protein Targets and Their Functional Alterations via S-Glutathionylation Involving this compound

S-glutathionylation is a reversible post-translational modification where glutathione is attached to a protein cysteine residue, forming a mixed disulfide. creative-proteomics.commdpi.com This modification is a critical mechanism for redox regulation, altering protein structure and function and protecting cysteine residues from irreversible oxidation. mdpi.comnih.gov this compound can be an intermediate or a participant in these thiol-disulfide exchange reactions that lead to S-glutathionylation.

The formation of a protein-SSG adduct can occur through several pathways, including the reaction of a protein thiol with GSSG or the reaction of an activated protein sulfenic acid (P-SOH) with GSH. nih.govnih.gov The network of these reactions maintains cellular homeostasis and is involved in diverse pathological processes. mdpi.com Identifying the specific proteins that are targeted for S-glutathionylation is a major area of research. This modification can either inhibit or activate a protein's function depending on the specific cysteine residue involved. mdpi.com

For example, S-glutathionylation has been shown to regulate proteins involved in:

Energy metabolism bmbreports.org

Cell proliferation and apoptosis bmbreports.org

Cytoskeletal structure nih.gov

Signal transduction nih.gov

Future research aims to create a comprehensive map of the "S-glutathionylome" and understand the functional consequences for each targeted protein. This involves using proteomic techniques to identify modified proteins and performing functional assays to determine how S-glutathionylation affects their activity. researchgate.netnih.gov A key question is to delineate the specific role of CySSG in mediating these modifications compared to other pathways.

Table 2: Functional Consequences of Protein S-Glutathionylation

| Effect of S-Glutathionylation | Description | Reference(s) |

| Regulation of Enzyme Activity | The addition of a glutathione moiety can allosterically inhibit or activate an enzyme by inducing conformational changes. | mdpi.com, researchgate.net |

| Protection from Oxidation | Forms a reversible mixed disulfide, protecting the cysteine thiol from irreversible oxidation to sulfinic or sulfonic acid. | mdpi.com, nih.gov |

| Modulation of Protein Interactions | Can alter the ability of a protein to bind to other proteins, DNA, or other substrates. | nih.gov |

| Control of Protein Localization | May influence the subcellular location of a protein. | nih.gov |

Computational Modeling and Simulation of Thiol-Disulfide Dynamics in Cellular Systems

Computational methods, particularly molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) approaches, are providing unprecedented insight into the chemical dynamics of thiol-disulfide exchange reactions. nih.govconicet.gov.ar These simulations can model the intricate details of these reactions at an atomic level, complementing experimental data. nih.gov

QM/MM simulations can elucidate the reaction mechanisms, such as the S_N2 mechanism proposed for thiol oxidation, and calculate the energy barriers for these reactions. conicet.gov.arresearchgate.net This allows researchers to understand how the local protein environment, including electrostatic interactions, influences reaction kinetics and regioselectivity—that is, which specific sulfur atom is attacked in a disulfide bond. rsc.org

Simulations have been used to:

Predict redox potentials: Calculate the redox potential of specific disulfide bonds within a protein. nih.gov

Model force-dependent reactions: Elucidate how mechanical forces, such as those experienced by proteins in the cytoskeleton, can dynamically regulate thiol/disulfide exchange. nih.gov

Determine pKa values: Computationally predict the pKa of cysteine residues, which is a critical determinant of their reactivity. conicet.gov.ar

Future computational studies will likely involve scaling up these models to simulate larger, more complex systems over longer timescales. The goal is to create dynamic models of entire redox networks, integrating kinetic data from simulations with quantitative data from omics studies. This will allow for in silico experiments to predict how a system will respond to various stimuli, such as oxidative stress or the introduction of a drug, providing a powerful tool for understanding the role of this compound in cellular physiology. nih.govresearchgate.net

Q & A

Q. How is cysteine-glutathione disulfide detected and quantified in biological samples, and what methodological considerations are critical for accuracy?

this compound (Cys-SSG) is typically quantified using liquid chromatography-mass spectrometry (LC-MS) under non-reducing conditions to preserve disulfide bonds. Key steps include:

- Sample preparation : Avoid reducing agents to prevent disulfide bond breakdown. Use stabilizing agents like iodoacetamide to alkylate free thiols .

- Chromatographic separation : Employ reverse-phase columns optimized for polar metabolites.

- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish Cys-SSG from isobaric compounds. For example, a peak at m/z 427.09518 corresponds to Cys-SSG .

- Validation : Spike internal standards (e.g., isotopically labeled Cys-SSG) to correct for matrix effects .

Q. What role does this compound play in oxidative stress, and how is this evaluated experimentally?

Cys-SSG is a mixed disulfide formed during oxidative stress, reflecting thiol-disulfide imbalance. Methodological approaches include:

- Metabolomic profiling : Measure Cys-SSG alongside glutathione (GSH), oxidized glutathione (GSSG), and other oxidative markers (e.g., ophthalmate) using LC-MS/MS. Elevated Cys-SSG correlates with redox imbalance in diabetes and cancer .

- Cell models : Expose cells to pro-oxidants (e.g., H2O2) and track Cys-SSG kinetics. In DF-1 cells infected with IBDV, Cys-SSG levels increased 2.5-fold at 36 hours post-infection .

- Statistical thresholds : Use significance criteria (e.g., p < 0.05, fold-change > 1.5) to identify biologically relevant changes .

Advanced Research Questions

Q. How can researchers design experiments to study the formation of this compound in parenteral nutrition (PN) stability studies?

To investigate Cys-SSG formation in PN:

- Controlled reaction systems : Combine GSSG and cysteine in PN solutions, incubate at 37°C, and sample at intervals (0–24 hours) .

- LC-MS tracking : Monitor m/z 427.09518 for Cys-SSG. A peak appears after 24 hours in solutions containing cysteine and GSSG but not in cysteine-only controls .

- Kinetic modeling : Calculate reaction rates using time-course data and validate with synthetic Cys-SSG standards .

- Biological relevance : Compare in vitro findings to endogenous Cys-SSG levels in human plasma (~0.1–0.5 µM) .

Q. How should contradictory findings about this compound levels in diabetic models post-treatment be reconciled?

In diabetic ZDF rats, pioglitazone unexpectedly increased Cys-SSG levels by 1.9-fold despite its antioxidative effects. To resolve contradictions:

- Multi-omics integration : Pair metabolomics (Cys-SSG, GSSG) with proteomics (e.g., superoxide dismutase activity) to assess compensatory mechanisms .

- Dose-response studies : Test varying pioglitazone concentrations to identify threshold effects.

- Tissue-specific analysis : Compare systemic (serum) vs. tissue (liver, kidney) Cys-SSG levels, as compartmentalization may explain discrepancies .

Q. What causal inference methods are used to link this compound to diseases like non-alcoholic fatty liver disease (NAFLD)?

Mendelian randomization (MR) is employed to infer causality:

- Instrumental variables : Use genetic variants associated with Cys-SSG levels (e.g., SNPs near GPX1 or GSS genes) .

- Mediation analysis : Quantify the proportion of NAFLD risk mediated by Cys-SSG. For example, a 17% increase in Cys-SSG mediates 11.2% of the protective effect of Ruminococcus2 on NAFLD .

- Sensitivity analyses : Rule out pleiotropy using MR-Egger or weighted median methods .

Q. How can researchers optimize protocols for disulfide bond analysis in this compound using peptide mapping?

- Protease selection : Use trypsin or Glu-C to cleave around cysteine residues, generating disulfide-linked peptides .

- Reduction/alkylation controls : Compare non-reduced vs. DTT-reduced samples to confirm disulfide bonds. For Cys-SSG, a mass shift of +2 Da (from two free thiols) confirms reduction .

- Data interpretation : Combine LC-MS/MS spectra with software tools (e.g., Byonic) for disulfide bond assignment. Expert validation is critical for complex linkages .

Methodological Best Practices

- Reproducibility : Report LC-MS parameters (e.g., column type, gradient, ionization mode) and raw data deposition in repositories like MetaboLights .

- Ethical compliance : For animal studies, include IACUC approval details and sample size justifications (e.g., power analysis) .

- Conflict resolution : Address contradictory data by pre-registering hypotheses and publishing negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.